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Compound of Interest

Compound Name: 3-(3-chlorophenyl)propanal

Cat. No.: B167172

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-
(3-chlorophenyl)propionaldehyde, a valuable intermediate in organic synthesis. Due to the
limited availability of direct experimental data, this guide presents a detailed, predicted
spectroscopic profile based on analogous compounds and established principles of
spectroscopy. It includes predicted data for Infrared (IR) spectroscopy, Nuclear Magnetic
Resonance (NMR) spectroscopy (*H and 13C), and Mass Spectrometry (MS). Furthermore, this
guide outlines generalized experimental protocols for acquiring such data and illustrates a
potential synthetic pathway and a general analytical workflow.

Molecular and Physical Properties

3-(3-Chlorophenyl)propionaldehyde is an aromatic aldehyde with the molecular formula
CoHoCIO.[1][2] Its molecular weight is 168.62 g/mol .[1][2] Key physical properties are
summarized in the table below.
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Property Value

Molecular Formula CsoHoCIO

Molecular Weight 168.62 g/mol

CAS Number 136415-83-3

Appearance Predicted: Colorless to pale yellow liquid

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-(3-
chlorophenyl)propionaldehyde. These predictions are derived from the known spectral data of
3-phenylpropionaldehyde and the well-documented effects of a chlorine substituent on a

benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the aldehyde functional group
and the substituted benzene ring.

Wavenumber (cm~12) Intensity Assignment
~3050 Medium Aromatic C-H stretch
~2920, ~2820 Medium Aliphatic C-H stretch
Aldehyde C-H stretch (Fermi
~2720 Weak
resonance)
~1725 Strong C=0 (aldehyde) stretch
~1600, ~1475 Medium-Strong Aromatic C=C ring stretch
~1100-1000 Medium C-Cl stretch
C-H out-of-plane bend (meta-
~800-700 Strong

substitution)

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
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The *H NMR spectrum is predicted to show signals corresponding to the aldehyde proton, the

aromatic protons, and the two methylene groups of the propyl chain. The chemical shifts of the

aromatic protons are influenced by the electron-withdrawing nature of the chlorine atom.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~9.8 Triplet (t) 1H -CHO
~7.2-7.4 Multiplet (m) 4H Aromatic protons
~3.0 Triplet () 2H -CHz-Ar
~2.8 Triplet (t) 2H -CH2-CHO

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 3C NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic

carbons (with the carbon attached to the chlorine showing a characteristic shift), and the

aliphatic carbons.

Chemical Shift (6, ppm)

Assignment

~201 C=0 (aldehyde)
~142 Aromatic C-ClI
~134 Aromatic C-H
~130 Aromatic C-H
~128 Aromatic C-H
~126 Aromatic C-H
~45 -CH2-CHO
~28 -CH2-Ar
Mass Spectrometry (MS)
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The mass spectrum, likely obtained via electron ionization (El), is expected to show a
molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of
chlorine (3*Cl and 3’Cl in an approximate 3:1 ratio).

Predicted Relative

m/z . Assignment
Intensity
168/170 Moderate [M]* (Molecular ion)
139/141 Moderate [M - CHOJ*
111/113 Strong [C7H6CI]* (Chlorotropylium ion)
91 Moderate [C7HA]Y
77 Moderate [CeHs]*

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 3-(3-
chlorophenyl)propionaldehyde. Instrument parameters should be optimized for the specific
sample and instrument used.

Infrared (IR) Spectroscopy

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates
(e.g., NaCl or KBr).

» Data Acquisition: A background spectrum of the clean salt plates is recorded. The sample
spectrum is then recorded over a range of 4000-400 cm~1. The final spectrum is obtained by
ratioing the sample spectrum against the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: A 400 MHz (or higher) NMR spectrometer.
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o Sample Preparation: Approximately 10-20 mg of the sample is dissolved in ~0.6 mL of a
deuterated solvent (e.g., CDCIs) containing tetramethylsilane (TMS) as an internal standard.

» 'H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a
good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm and a
relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: A proton-decoupled 3C NMR spectrum is acquired. Typical parameters
include a spectral width of 0-220 ppm and a relaxation delay of 2-5 seconds.

o Data Processing: The raw data is processed using appropriate software, involving Fourier
transformation, phase correction, baseline correction, and integration of signals. Chemical
shifts are referenced to TMS at 0.00 ppm.

Mass Spectrometry (MS)

¢ Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

o Sample Introduction: The sample is introduced into the ion source, typically after separation
on a GC column.

« lonization: Electron lonization (El) at 70 eV is commonly used to generate charged
fragments.

o Mass Analysis: lons are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole or time-of-flight).

o Data Analysis: The molecular ion peak is identified, and the fragmentation pattern is
analyzed to deduce the structure. The isotopic pattern for chlorine should be observed for
chlorine-containing fragments.

Visualizations
Synthesis Workflow

A plausible synthetic route to 3-(3-chlorophenyl)propionaldehyde is the oxidation of the
corresponding alcohol, 3-(3-chlorophenyl)propan-1-ol.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167172?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Starting Material

3-(3-Chlorophenyl)propan-1-ol

Reaction

Oxidation
(e.g., PCC, Swern)

Product

3-(3-Chlorophenyl)propionaldehyde

Click to download full resolution via product page

Caption: A potential synthesis route for 3-(3-chlorophenyl)propionaldehyde.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of a synthesized compound is
outlined below.

Synthesized Compound

NMR Spectroscopy

(1H. 13C) Mass Spectrometry

IR Spectroscopy

Data Analysis and
Structure Confirmation

Click to download full resolution via product page
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b167172#spectroscopic-data-of-3-3-
chlorophenyl-propionaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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